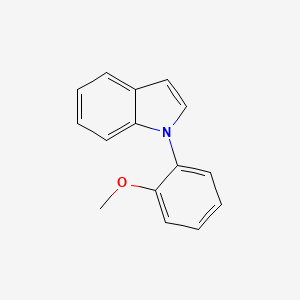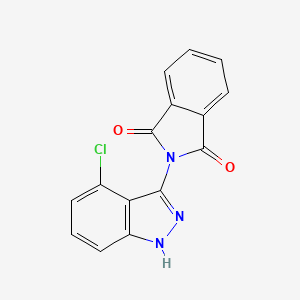
(2E)-1-(3,4-dimethoxyphenyl)-3-(dimethylamino)prop-2-en-1-one
Descripción general
Descripción
3-Dimethylamino-3’,4’-dimethoxyacrylophenone is an organic compound that belongs to the class of acrylophenones It is characterized by the presence of a dimethylamino group and two methoxy groups attached to the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Dimethylamino-3’,4’-dimethoxyacrylophenone typically involves the reaction of 3,4-dimethoxybenzaldehyde with dimethylamine and acryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of 3-Dimethylamino-3’,4’-dimethoxyacrylophenone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-Dimethylamino-3’,4’-dimethoxyacrylophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted acrylophenones with various functional groups.
Aplicaciones Científicas De Investigación
3-Dimethylamino-3’,4’-dimethoxyacrylophenone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Mecanismo De Acción
The mechanism of action of 3-Dimethylamino-3’,4’-dimethoxyacrylophenone involves its interaction with various molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the acrylophenone moiety can undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Dimethylaminoacrolein: Shares the dimethylamino group but differs in the presence of an aldehyde group instead of the acrylophenone moiety.
N-[(3-dimethylamino)propyl]methacrylamide: Contains a similar dimethylamino group but is part of the methacrylamide family.
Uniqueness
The presence of both dimethylamino and methoxy groups enhances its solubility and reactivity, making it a versatile compound for various chemical transformations and applications .
Propiedades
Fórmula molecular |
C13H17NO3 |
|---|---|
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
1-(3,4-dimethoxyphenyl)-3-(dimethylamino)prop-2-en-1-one |
InChI |
InChI=1S/C13H17NO3/c1-14(2)8-7-11(15)10-5-6-12(16-3)13(9-10)17-4/h5-9H,1-4H3 |
Clave InChI |
SUPCYQIUOSDKPA-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C=CC(=O)C1=CC(=C(C=C1)OC)OC |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2,3-DIFLUOROPHENYL)METHYL]HYDRAZINE](/img/structure/B8782344.png)

![3-Chloro-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one](/img/structure/B8782357.png)








